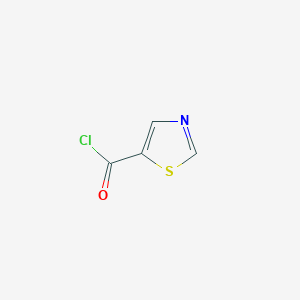

1,3-Thiazole-5-carbonyl chloride

Description

BenchChem offers high-quality 1,3-Thiazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Thiazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

41125-73-9 |

|---|---|

Molecular Formula |

C4H2ClNOS |

Molecular Weight |

147.58 g/mol |

IUPAC Name |

1,3-thiazole-5-carbonyl chloride |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H |

InChI Key |

PMENQTGYYHDXQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1,3-Thiazole-5-Carbonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral characteristics of 1,3-thiazole-5-carbonyl chloride. Due to the limited availability of published experimental data for this specific compound, this document synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive guide for researchers.

Introduction

1,3-Thiazole-5-carbonyl chloride is a reactive heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmaceuticals, including anticancer agents and anti-inflammatory drugs.[1] The acyl chloride functional group makes it a versatile intermediate for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, by providing an electrophilic site for nucleophilic acyl substitution. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-thiazole-5-carbonyl chloride, explaining the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1,3-thiazole-5-carbonyl chloride, both ¹H and ¹³C NMR will provide characteristic signals confirming the integrity of the thiazole ring and the presence of the carbonyl chloride moiety.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons on the thiazole ring. The chemical shifts of thiazole protons are influenced by the ring's aromaticity and the electronic effects of substituents.[2] The carbonyl chloride group at the C5 position is strongly electron-withdrawing, which will deshield the adjacent C4-H and, to a lesser extent, the C2-H.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Thiazole-5-Carbonyl Chloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | Doublet | ~2-3 |

| H4 | 8.4 - 8.6 | Doublet | ~2-3 |

Predicted in CDCl₃ solvent.

The proton at the C2 position is anticipated to appear at a higher chemical shift due to its proximity to the electronegative nitrogen and sulfur atoms. The C4 proton's chemical shift will also be downfield due to the anisotropic effect of the adjacent carbonyl group. The coupling between H2 and H4 in a 1,3-thiazole system is typically small.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide evidence for the three carbon atoms of the thiazole ring and the carbonyl carbon. The chemical shifts are predicted based on data from unsubstituted thiazole and substituted derivatives.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Thiazole-5-Carbonyl Chloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C2 | 155 - 160 |

| C4 | 145 - 150 |

| C5 | 135 - 140 |

Predicted in CDCl₃ solvent.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The C2 and C4 carbons will also be significantly downfield due to the heteroatoms and the aromatic nature of the ring. The C5 carbon, being substituted with the carbonyl chloride, will also be in the aromatic region but at a relatively upfield position compared to C2 and C4.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-thiazole-5-carbonyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃). As acyl chlorides are moisture-sensitive, ensure the use of a dry NMR tube and solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of 1,3-thiazole-5-carbonyl chloride will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

The C=O stretching frequency in acyl chlorides is characteristically high due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the carbonyl double bond.[5][6]

Table 3: Predicted IR Absorption Frequencies for 1,3-Thiazole-5-Carbonyl Chloride

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1770 - 1810 | Strong |

| C=N Stretch (Thiazole Ring) | 1600 - 1650 | Medium |

| C=C Stretch (Thiazole Ring) | 1400 - 1500 | Medium-Weak |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |

| C-Cl Stretch | 650 - 850 | Medium |

The most diagnostic peak will be the strong C=O stretch. The absorptions from the thiazole ring vibrations (C=N and C=C) and the aromatic C-H stretch will further confirm the structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the compound in a dry, IR-transparent solvent like chloroform or carbon tetrachloride.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Scan in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

For 1,3-thiazole-5-carbonyl chloride (Molecular Formula: C₄H₂ClNOS), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,3-Thiazole-5-Carbonyl Chloride

| m/z | Ion | Predicted Relative Abundance |

| 147/149 | [M]⁺ | High |

| 112 | [M-Cl]⁺ | High |

| 84 | [M-Cl-CO]⁺ | Medium |

The most likely fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion, which would be a prominent peak in the spectrum.[7] Subsequent loss of carbon monoxide from the acylium ion would lead to the thiazolyl cation.

Visualization of Predicted Fragmentation

Caption: Predicted EI-MS fragmentation of 1,3-thiazole-5-carbonyl chloride.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the characteristic fragmentation pattern.

Conclusion

This guide provides a comprehensive overview of the predicted spectral data for 1,3-thiazole-5-carbonyl chloride. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

-

Thiazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiazole][2]

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000721]

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [URL: https://www.researchgate.

-

Acyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acyl_chloride][5]

- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole-5-carboxylic-acid]

- ELECTRON IONISATION MASS SPECTRA OF SOME - Technical University of Cluj-Napoca. [URL: https://www.utcluj.ro/files/2004-1-06.pdf]

- Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/288-47-1_1HNMR.htm]

-

41125-73-9 | 1,3-thiazole-5-carbonyl chloride - ChemIndex. [URL: https://chemindex.com/41125-73-9][1]

- The mass spectra of some bis[5‐(2‐mercapto‐1,3,4‐thiadiazolyl)]methyl and aryl derivatives - Sci-Hub. [URL: https://sci-hub.se/10.1002/oms.1210280210]

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [URL: https://www.chemiereview.com/index.php/cr/article/view/20]

- Thiazole | C3H3NS | CID 9256 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole]

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives][7]

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.

- 5-Thiazolecarbonyl chloride (9CI) - LookChem. [URL: https://www.lookchem.com/41125-73-9/]

- Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures | The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp207557j]

- Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Anticancer-Evaluation-of-New-and-Bozda%C4%9F-Turan-Zitouni/439775440026e42b23700078170c0c598075f850]

- How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/1azsf5s/how_to_identify_an_acyl_chloride_in_an_ir_spectra/]

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.

-

Infrared Spectroscopy - University of Colorado Boulder. [URL: https://www.colorado.edu/lab/odas/infrared-spectroscopy][6]

- 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-2-amino-4-1516-di-norlabd-89-en-13-on-13-thiazole_fig2_323456789]

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.

-

ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2016_7(4)/[4].pdf][3]

- conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/1325150]

-

13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=16_3-4_19][4]

- 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95453-58-0_1HNMR.htm]

- Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [URL: https://www.researchgate.net/publication/231269926_Thiazoles_iii_Infrared_spectra_of_methylthiazoles]

- Methyl thiazole-5-carboxylate | CAS 14527-44-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.

- Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Methyl 1,3-thiazole-5-carboxylate | C5H5NO2S | CID 331117 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 4-Methyl-1,3-thiazole-5-carbonyl chloride | C5H4ClNOS | CID 12470210 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1_3-thiazole-5-carbonyl-chloride]

- 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-4-trifluoromethyl-5-thiazolecarbonyl-chloride]

- dimethyl-1,3-thiazole-5-carbonyl chloride | 119778-43-7 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah30473e9a]

- Ethyl 4-methyl-2-(2-thienyl)-thiazole-5 carboxylate | Drug Intermediate | MedChemExpress. [URL: https://www.medchemexpress.com/ethyl-4-methyl-2-(2-thienyl)

Sources

1,3-Thiazole-5-Carbonyl Chloride: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Topic: Molecular Structure of 1,3-Thiazole-5-Carbonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scaffold at a Glance

1,3-Thiazole-5-carbonyl chloride (CAS: 41125-73-9) represents a critical electrophilic building block in modern drug discovery. While often generated in situ or utilized as substituted derivatives (e.g., 2-methyl or 2-amino analogs) due to stability profiles, the fundamental 5-carbonyl chloride moiety serves as the gateway to a vast array of bioactive thiazole-5-carboxamides and esters.

This guide dissects the molecular architecture, electronic properties, and practical synthetic applications of this moiety, moving beyond basic descriptions to provide a mechanistic understanding of its role in fragment-based drug design (FBDD).

Molecular Structure & Electronic Analysis

Geometric and Electronic Configuration

The molecule consists of a planar, five-membered 1,3-thiazole heteroaromatic ring fused to a chlorocarbonyl group at the C5 position.

-

Aromaticity: The thiazole ring possesses

electrons (4 from carbons/nitrogen, 2 from the sulfur lone pair), following Hückel’s rule. -

Hybridization:

-

Ring Atoms (C2, N3, C4, C5):

hybridized. -

Sulfur (S1): Technically

hybridized to allow -

Carbonyl Carbon:

hybridized, trigonal planar geometry.

-

-

Bond Angles: The C-C-Cl bond angle is approximately 118-120°, typical of acyl chlorides.

Resonance and Electrophilicity

The reactivity of 1,3-thiazole-5-carbonyl chloride is defined by the interplay between the electron-withdrawing carbonyl group and the electron-deficient thiazole ring.

Key Electronic Features:

-

N3-Sink: The pyridine-like nitrogen (N3) withdraws electron density, making the C2 position naturally acidic and susceptible to deprotonation (pKa ~29 for parent thiazole, lower with the carbonyl).

-

C5-Activation: The carbonyl chloride at C5 is highly electrophilic. Unlike benzene analogs, the thiazole ring is

-deficient, meaning it does not strongly donate electrons to the carbonyl oxygen via resonance, thereby increasing the reactivity of the acyl chloride toward nucleophiles compared to benzoyl chloride.

Visualizing the Resonance

The following diagram illustrates the resonance contributions that dictate the molecule's electrophilic sites.

Figure 1: Resonance and reactivity nodes. The acyl chloride is the primary electrophilic site, while the C2 position represents a secondary site for functionalization via lithiation.

Physicochemical Properties[1][2]

While the unsubstituted parent is often transient, the following properties are characteristic of the class and the specific 41125-73-9 CAS entry.

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | C | Core stoichiometry. |

| Molecular Weight | 147.58 g/mol | Fragment-based screening. |

| Boiling Point | ~227°C (Predicted/760 mmHg) | High BP requires vacuum distillation for purification. |

| Density | ~1.49 g/cm | Denser than water; sinks in aqueous extractions. |

| Solubility | DCM, THF, Toluene | Hydrolysis Risk: Reacts violently with water/alcohols. |

| Appearance | Yellowish fuming liquid/solid | Darkens upon degradation (HCl release). |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at -20°C. |

Synthetic Pathways and Protocols

Primary Synthesis: From Carboxylic Acid

The most reliable route to 1,3-thiazole-5-carbonyl chloride is the chlorination of 1,3-thiazole-5-carboxylic acid. This avoids the harsh conditions of ring synthesis and allows for late-stage functionalization.

Protocol 1: Thionyl Chloride Mediated Synthesis

-

Reagents: 1,3-thiazole-5-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl

, 5.0 eq), DMF (cat. 1-2 drops). -

Setup: Flame-dried round bottom flask, reflux condenser, inert atmosphere (N

). -

Procedure:

-

Suspend the carboxylic acid in anhydrous DCM or use neat SOCl

. -

Add catalytic DMF (forms the Vilsmeier-Haack intermediate, accelerating reaction).

-

Reflux at 70-80°C for 2-3 hours until gas evolution (HCl/SO

) ceases. -

Purification: Remove excess SOCl

in vacuo (azeotrope with toluene to remove traces). -

Yield: Quantitative conversion to crude acid chloride. Use immediately.

-

Hantzsch Thiazole Synthesis (De Novo)

For derivatives where the acid precursor is not available, the ring is constructed first.

Figure 2: Synthetic workflow from Hantzsch cyclization to the final acid chloride.

Reactivity Profile & Drug Discovery Applications

Nucleophilic Acyl Substitution

The primary utility of this molecule is as an acylating agent.

-

Amination: Reaction with primary/secondary amines yields thiazole-5-carboxamides . This is a "privileged scaffold" seen in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.

-

Esterification: Reaction with alcohols yields esters, often used as prodrugs to improve lipophilicity.

C2-H Functionalization (Late Stage)

The C2 proton is acidic. In the presence of the carbonyl chloride, the C2 position can be selectively lithiated (using TMPMgCl·LiCl) if the chloride is first converted to a directing amide, or directly functionalized via Pd-catalyzed C-H activation in optimized derivatives.

Case Studies in Medicinal Chemistry

-

Pleuromutilin Derivatives: Thiazole-5-carbonyl chloride is used to append the thiazole side chain to the pleuromutilin core, significantly enhancing antibacterial activity against resistant strains (MRSA).

-

GPR142 Agonists: Substituted thiazole-5-carboxamides have been identified as potent agonists for GPR142, stimulating insulin secretion for Type 2 Diabetes treatment.

Spectroscopic Characterization

Identification of the structure relies on the distinct shift of the C2 proton and the disappearance of the broad carboxylic acid OH peak.

| Technique | Signal / Characteristic | Interpretation |

| C2-H : Highly deshielded by N and S. | ||

| C4-H : Deshielded by carbonyl. | ||

| C=O : Carbonyl carbon. | ||

| C2 : Azomethine carbon. | ||

| FT-IR | 1750 - 1780 cm | C=O Stretch : Shifted higher than acid/amide due to Cl electronegativity. |

| Mass Spec | M+ / M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern. |

Safety and Handling Protocol

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

-

Moisture Control: The compound hydrolyzes rapidly to release HCl gas and the parent acid. All transfers must occur under positive nitrogen pressure.

-

Quenching: Never add water directly to the neat acid chloride. Quench reaction mixtures with a dilute base (NaHCO

) in an ice bath. -

Storage: Store in a sealed vial with a PTFE-lined cap, taped with Parafilm, at -20°C. If the liquid turns dark brown/black, significant decomposition has occurred.

References

-

Synthesis and Antibacterial Activity: Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015, 6(2), 718-725.[1] (Detailed spectroscopic data for thiazole derivatives).

-

GPR142 Agonists: Journal of Medicinal Chemistry, 2012, 55(14), 6218-6223.[2] (Use of thiazole-5-carbonyl chloride in diabetes drug discovery). Link

-

Thiazole Review: European Journal of Medicinal Chemistry, 2015, 97, 699-718.[3] "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds." Link

-

Hantzsch Synthesis Mechanism: Organic & Biomolecular Chemistry, 2017, 15, 590-596. (Modular synthesis of thiazoles). Link

-

PubChem Compound Summary: CID 12470210 (4-methyl derivative) and CAS 41125-73-9 (Parent). Link

Sources

The Architect of Azoles: A Technical Guide to Thiazole Synthesis

From Hantzsch’s Retorts to C–H Activation

Executive Summary

Thiazole (

Part 1: The Genesis – Hantzsch Synthesis (1887)[2][3][4]

Historical Context & Mechanism

In 1887, Arthur Hantzsch published his seminal work in Berichte der deutschen chemischen Gesellschaft, establishing the condensation of

The Mechanistic Logic: The reaction proceeds via a specific sequence: S-alkylation followed by N-cyclization .[1]

-

S-Alkylation: The sulfur atom of the thioamide (acting as a soft nucleophile) displaces the halide (leaving group) on the

-carbon.[1] This is the rate-determining step in many variations. -

Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]

-

Dehydration: Loss of water aromatizes the system.[1]

Mechanistic Pathway (DOT Visualization)[1]

Figure 1: The stepwise Hantzsch condensation mechanism. Note the priority of Sulfur nucleophilicity.

Critical Experimental Considerations

-

Regioselectivity: The R-groups on the thioamide determine the substituent at C2, while the

-haloketone dictates C4 and C5.[1] -

Leaving Group: Bromoketones are preferred over chloroketones due to the weaker C-Br bond, accelerating the initial S-alkylation.[1]

Part 2: Structural Evolution & Modifications

While Hantzsch provided the blueprint, specific substitution patterns required alternative strategies.

The Cook-Heilbron Synthesis (1947)

Target: 5-Aminothiazoles.[1][2][3][4][5][6]

Chemistry: This method reacts

The Gabriel Synthesis (1910)

Target: 2,5-Disubstituted Thiazoles.[1][2][3][7]

Chemistry: Cyclization of acylamino ketones using stoichiometric phosphorus pentasulfide (

Comparison of Classical Methods

| Method | Key Reagents | Primary Product Pattern | Mechanistic Driver |

| Hantzsch | 2,4- or 2,4,5-Substituted | S-Alkylation / Dehydration | |

| Cook-Heilbron | 5-Amino-thiazoles | 5-exo-dig Cyclization | |

| Gabriel | Acylamino ketone + | 2,5-Substituted | Thionation / Cyclization |

Part 3: The Modern Era – Catalytic Functionalization

In the 21st century, the focus shifted from constructing the ring to functionalizing the intact core using Transition Metal Catalysis (TMC).[1]

C-H Activation and Regioselectivity

Thiazole is electronically unique:

-

C2 Position: Electron-deficient (between N and S).[1][4] Acidic proton (

).[1] Prone to metallation (Lithiation or Pd-insertion).[1] -

C5 Position: Electron-rich (thiophene-like).[1] Nucleophilic.[1][2][8] Prone to Electrophilic Aromatic Substitution (EAS) or direct arylation.[1]

The Shift: Instead of pre-functionalizing precursors (e.g., using a specific bromoketone), chemists now use Pd, Rh, or Cu catalysts to attach aryl groups directly to the thiazole C-H bonds.

Catalytic Workflow (DOT Visualization)

Figure 2: Divergent reactivity of the thiazole ring allows for programmable C-H activation.[1]

Part 4: Experimental Protocols

Protocol A: Classic Hantzsch Synthesis (General Procedure)

For the synthesis of 2-methyl-4-phenylthiazole.[1]

-

Reagents: Acetophenone (10 mmol), Bromine (10 mmol), Thioacetamide (12 mmol), Ethanol (anhydrous).[1]

-

Bromination (In Situ): Dissolve acetophenone in 20 mL glacial acetic acid. Add bromine dropwise at

.[1] Stir for 1 hour. Evaporate solvent to obtain crude -

Condensation: Dissolve the crude bromoketone in 30 mL anhydrous ethanol. Add thioacetamide (1.2 eq).[1]

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] -

Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate. Filter the solid.[1]

-

Free Base Liberation: Suspend the solid in water and neutralize with 10%

or -

Purification: Dry organics over

and concentrate. Recrystallize from ethanol/water.[1]

Protocol B: Pd-Catalyzed C-H Arylation (C2-Selective)

Based on recent methodologies for direct arylation.[1]

-

Reagents: Thiazole (1.0 mmol), Aryl Iodide (1.2 mmol),

(5 mol%), -

Setup: Flame-dry a Schlenk tube and purge with Argon.

-

Addition: Add solid reagents (

, Ligand, Base).[1] Add DMF (3 mL) and liquid reagents (Thiazole, Aryl Iodide). -

Reaction: Seal and heat to

for 12 hours. -

Workup: Dilute with water, extract with diethyl ether. Wash organic phase with brine.[1]

-

Validation:

NMR is critical.[1] The C2 proton of thiazole typically appears downfield (

Part 5: Biological Relevance & References[1][11]

The discovery of Thiamine (Vitamin B1) in the early 20th century was the catalyst for thiazole research.[9] Isolated by Jansen and Donath (1926) and synthesized by Williams (1936), it proved that the thiazole ring was biologically compatible and essential for decarboxylation reactions in metabolism.[1]

Notable Thiazole Drugs:

-

Dasatinib: Tyrosine kinase inhibitor (Leukemia).[1]

-

Ritonavir: Protease inhibitor (HIV).[1]

-

Meloxicam: NSAID (COX-2 inhibitor).[1]

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1][10] Berichte der deutschen chemischen Gesellschaft.[1][10]

-

Mamidala, E., et al. (2022). Recent Advances in the Synthesis of Thiazole Derivatives.[1][2][11][12] International Journal of Advanced Research in Science, Communication and Technology.[1][2]

-

Petrou, C., et al. (2021). Thiazoles and Bisthiazoles: Synthesis and Applications.[1] Molecules / Encyclopedia.pub.[1] [1]

-

Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1.[1] Journal of the American Chemical Society. (Historical Reference context provided by Wikipedia/NIH).

-

Li, J. J. (2004). Cook-Heilbron Thiazole Synthesis.[1][4] Name Reactions: A Collection of Detailed Mechanisms.[1][5]

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

stability and storage conditions for 1,3-thiazole-5-carbonyl chloride

Technical Guide for Research & Development

Executive Summary

1,3-Thiazole-5-carbonyl chloride (CAS: 41125-73-9) is a high-value heterocyclic building block used critically in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Unlike simple benzoyl chlorides, the electron-deficient nature of the thiazole ring significantly enhances the electrophilicity of the carbonyl carbon. This structural feature renders the compound hyper-sensitive to nucleophilic attack , particularly hydrolysis by atmospheric moisture.

This guide moves beyond standard safety data sheets to provide a field-proven stability assurance protocol. The core directive is simple: Prevent hydrolysis through rigorous exclusion of moisture and control of thermal kinetics.

Part 1: Chemical Profile & Critical Properties

| Property | Specification |

| Chemical Name | 1,3-Thiazole-5-carbonyl chloride |

| CAS Number | 41125-73-9 |

| Molecular Formula | C₄H₂ClNOS |

| Molecular Weight | 147.58 g/mol |

| Physical State | Beige to light-brown solid (low melting point) |

| Boiling Point | ~227°C (Predicted); Distillable under reduced pressure |

| Solubility | Reacts with water/alcohols; Soluble in CH₂Cl₂, THF, Toluene |

| Primary Hazard | Corrosive (releases HCl on contact with moisture) |

Part 2: Mechanisms of Degradation

To preserve this compound, one must understand why it degrades. The thiazole ring acts as an electron-withdrawing group, pulling electron density away from the carbonyl group. This makes the carbonyl carbon highly positive and aggressive toward any available nucleophile (water, alcohols, amines).

Degradation Pathways

The primary failure mode is Hydrolysis , converting the active acid chloride into the inactive carboxylic acid and corrosive hydrogen chloride gas. A secondary, slower pathway involves thermal decomposition if stored improperly.

Figure 1: The hydrolysis pathway is the primary stability threat. The reaction is irreversible and autocatalytic, as the generated HCl can catalyze further surface degradation.

Part 3: Storage Protocols

The following protocol is designed to maximize shelf-life, extending usability from weeks to months/years.

The "Golden Rule" of Storage

Cold + Inert + Dry = Stable.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 30 days) | Slows the kinetics of any adventitious hydrolysis or thermal decomposition. |

| Atmosphere | Argon or Nitrogen (Dry) | Argon is heavier than air and provides a superior "blanket" in the container headspace compared to Nitrogen. |

| Container | Glass (Borosilicate) with Teflon-lined cap | Avoids metal leaching (corrosion) and plasticizer contamination. Teflon provides the best chemical resistance and seal. |

| Secondary Containment | Sealed desiccator with active desiccant | Provides a fail-safe against moisture permeation through the primary cap. |

Protocol: Preparing for Long-Term Storage

-

Purge: Upon receipt, immediately purge the headspace of the bottle with dry Argon for 30-60 seconds.

-

Seal: Tightly close the cap. Wrap the cap junction with Parafilm or electrical tape to create a secondary vapor barrier.

-

Desiccate: Place the bottle inside a secondary jar or Ziploc bag containing a packet of activated silica gel or molecular sieves.

-

Freeze: Store in a dedicated chemical freezer at -20°C.

Part 4: Handling & Usage Workflow

Handling acid chlorides requires a workflow that minimizes exposure to the atmosphere. A "pour-and-go" approach will degrade the remaining stock.

Safe Handling Algorithm

Figure 2: The equilibration step is critical. Opening a cold bottle in humid lab air causes immediate water condensation inside the container, ruining the reagent.

Operational Best Practices

-

Solvent Selection: Never use alcohols (Methanol, Ethanol) or water. Use anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

-

Glassware: All glassware must be oven-dried (>120°C) or flame-dried under vacuum before use.

-

Quenching: If disposal is necessary, slowly add the compound to a stirred mixture of ice and dilute sodium bicarbonate. Do not add water to the acid chloride , as the exotherm can be violent.

Part 5: Quality Control (QC)

Before committing this reagent to a critical synthesis, verify its integrity.

-

Visual Inspection:

-

Pass: Beige/Tan solid or semi-solid.

-

Fail: White crust (indicates hydrolysis to acid) or liquid sludge (indicates advanced decomposition).

-

-

Solubility Test: Dissolve a small amount in dry DCM. It should dissolve clearly. Turbidity often indicates the presence of the insoluble carboxylic acid hydrolysis product.

-

1H NMR (Optional): Run in CDCl₃. Look for the distinct shift of the thiazole protons. The presence of a broad singlet at >10 ppm usually indicates the carboxylic acid -OH, signaling degradation.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from

-

Apollo Scientific. (2023). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217354, 1,3-Thiazole-5-carbonyl chloride. Retrieved from

Sources

Methodological & Application

preparation of 1,3-thiazole-5-carboxamides from the corresponding carbonyl chloride

Application Note & Protocol: Synthesis of 1,3-Thiazole-5-Carboxamides

Document ID: AN-TC5C-20260218

Abstract: This document provides a comprehensive technical guide for the synthesis of 1,3-thiazole-5-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. We detail the robust two-step process beginning with the conversion of a 1,3-thiazole-5-carboxylic acid to its highly reactive carbonyl chloride intermediate, followed by its reaction with a primary or secondary amine. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, field-proven protocols, and includes troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in organic synthesis and pharmaceutical development.

Scientific Introduction & Strategic Overview

The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The carboxamide functional group at the C5-position serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. The preparation of these amides is most efficiently achieved via a nucleophilic acyl substitution pathway, which necessitates the activation of the corresponding carboxylic acid.

The most direct and widely adopted activation strategy is the conversion of the 1,3-thiazole-5-carboxylic acid to its carbonyl chloride derivative. This highly electrophilic intermediate reacts readily and often exothermically with a wide range of amine nucleophiles to forge the stable amide bond.[3][4] This guide focuses exclusively on this reliable and scalable two-step sequence.

Logical Workflow: From Carboxylic Acid to Final Amide

The synthetic strategy is straightforward, involving two distinct but sequential chemical transformations. The initial step is the activation of the carboxylic acid, followed by the coupling reaction to form the final product.

Figure 1: High-level workflow for the two-step synthesis of 1,3-thiazole-5-carboxamides.

Core Mechanism: Nucleophilic Acyl Substitution

The key transformation—the reaction between the 1,3-thiazole-5-carbonyl chloride and an amine—is a classic example of nucleophilic acyl substitution.[5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6][7]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond.

-

Leaving Group Expulsion: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is very strong.[5]

-

Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, which can be a second equivalent of the reactant amine or an added non-nucleophilic base like triethylamine (Et₃N) or pyridine, removes the proton from the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[3][5]

This final deprotonation step is critical. Without a base to scavenge the generated HCl, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

Figure 2: Mechanism of nucleophilic acyl substitution for amide formation.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Carbonyl chlorides are corrosive and lachrymatory. Thionyl chloride and oxalyl chloride are toxic and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Preparation of 1,3-Thiazole-5-Carbonyl Chloride

This protocol details the conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂), a common and effective reagent.[8][9]

-

Materials:

-

1,3-Thiazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

-

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add the 1,3-thiazole-5-carboxylic acid (1.0 eq) and anhydrous toluene (or DCM) to form a slurry.

-

Catalyst: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Chlorination: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature. The reaction may show signs of gas evolution (SO₂ and HCl).

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.

-

Workup: Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (vacuum). Expert Tip: Co-evaporation with anhydrous toluene (adding and removing toluene 2-3 times) is highly effective at removing the last traces of SOCl₂.

-

Result: The resulting crude 1,3-thiazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.

-

Protocol 2: Synthesis of N-Aryl-1,3-thiazole-5-carboxamide

This protocol describes the coupling of the freshly prepared carbonyl chloride with an amine.[10][11][12]

-

Materials:

-

Crude 1,3-thiazole-5-carbonyl chloride (from Protocol 1, ~1.0 eq)

-

Substituted amine (e.g., 4-chloroaniline) (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Amine Solution: In a separate oven-dried, three-neck flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the amine solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction.[7]

-

Carbonyl Chloride Addition: Dissolve the crude 1,3-thiazole-5-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise via a syringe or dropping funnel to the cold amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

-

1M HCl (to remove excess amine and triethylamine)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Brine (to remove bulk water)

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Data & Parameter Summary

The choice of reagents and conditions can be adapted for various substrates. The following table summarizes typical parameters for the amidation step.

| Parameter | Selection & Rationale | Typical Yields |

| Amine | Primary (RNH₂) or Secondary (R₂NH) amines, including anilines. Tertiary amines (R₃N) will not react to form amides but can act as the base.[5] | 60-95% |

| Base | Excess Amine (2.2 eq): Simple, but requires more of the often-valuable amine. | Varies |

| Tertiary Amine (e.g., Et₃N, DIPEA, Pyridine) (1.2 eq): Standard practice. Non-nucleophilic and easily removed during aqueous workup.[13] | Often higher | |

| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Must be anhydrous to prevent hydrolysis of the carbonyl chloride.[5] | N/A |

| Temperature | Initial addition at 0°C to control exothermic reaction, followed by warming to room temperature. For less reactive amines (e.g., some anilines), gentle heating may be required. | N/A |

Troubleshooting & Expert Insights

-

Issue: Low Yield in Amidation Step.

-

Cause 1: Inactive Carbonyl Chloride. The carbonyl chloride may have hydrolyzed due to moisture.

-

Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Prepare the carbonyl chloride and use it immediately.

-

Cause 2: Incomplete Reaction. The amine may be a poor nucleophile.

-

Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40°C). Confirm completion with TLC before workup.

-

-

Issue: Product is Contaminated with Starting Carboxylic Acid.

-

Cause: Incomplete conversion to the carbonyl chloride in Protocol 1, or hydrolysis during workup.

-

Solution: Use a slight excess (2.0-3.0 eq) of thionyl chloride and ensure reflux is maintained. During workup, a wash with dilute NaHCO₃ solution will remove the acidic carboxylic acid impurity into the aqueous layer.

-

-

Issue: Difficulty Removing Triethylammonium Chloride Salt.

-

Cause: The salt byproduct can sometimes co-precipitate with the product.

-

Solution: After the reaction, filtering the crude reaction mixture before the aqueous workup can remove a significant portion of the salt. A thorough water wash during extraction is also effective.

-

References

-

OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Save My Exams. (2025, January 3). Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

- Hassan, N. A., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Cai, W. X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]

- IJARST. (2022, June 15).

- Plesa, A., et al. (n.d.).

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Monge-Hoyos, K., et al. (n.d.). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.

- Wang, Y., et al. (n.d.).

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.

-

Cai, W. X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]

- Sharma, A., et al. (n.d.).

- Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

- Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- ResearchGate. (2021, May 14). (PDF)

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (n.d.).

- ResearchGate. (2025, August 6). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles.

-

Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids and amines using SOCl2 in the presence of N,N-disubstituted amides. Retrieved from

- Al-Said, M. S. (n.d.).

-

Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

- Naming Carboxylic Acid Derivatives. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions.

- ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into....

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. bepls.com [bepls.com]

- 3. savemyexams.com [savemyexams.com]

- 4. pearson.com [pearson.com]

- 5. orgosolver.com [orgosolver.com]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Efficiency Coupling Protocols for 1,3-Thiazole-5-Carbonyl Chloride

Executive Summary & Strategic Importance

1,3-Thiazole-5-carbonyl chloride is a high-value electrophilic building block, most notably recognized as the critical scaffold in the synthesis of Dasatinib (Sprycel®) , a multi-targeted kinase inhibitor used for chronic myeloid leukemia (CML). The thiazole-5-carboxamide motif acts as a pivotal hydrogen-bond acceptor/donor interface in the ATP-binding pocket of BCR-ABL and SRC kinases.

Despite its utility, this acid chloride exhibits significant moisture sensitivity and high electrophilicity, leading to common failure modes such as rapid hydrolysis to the parent acid or formation of symmetrical anhydrides. This guide provides field-proven protocols for Amidation (drug substance synthesis) and Weinreb Amide formation (ketone diversification), emphasizing kinetic control and anhydrous handling to maximize yield and purity.

Chemical Handling & Stability Profile

The 5-position carbonyl of the thiazole ring is electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes the acid chloride highly reactive but also prone to degradation.

| Parameter | Specification / Recommendation |

| Physical State | Off-white to beige crystalline solid or semi-solid. |

| Storage | Strictly Anhydrous. Store at 2–8°C under Argon/Nitrogen. |

| Reactivity Hazard | Reacts violently with water/alcohols to release HCl. Lachrymator. |

| Solubility | Soluble in DCM, THF, MeCN, Toluene. Reacts with DMSO/DMF. |

| Stability Window | < 1 hour in ambient air. Use immediately upon weighing. |

Critical Handling Note: Do not use DMF as a solvent for the acid chloride itself, as Vilsmeier-Haack-type side reactions can occur with the active chloride. Use DMF only in catalytic amounts if generating the acid chloride in situ.

Protocol A: High-Fidelity Amidation (Dasatinib Intermediate Synthesis)

This protocol is optimized for coupling 1,3-thiazole-5-carbonyl chloride with sterically hindered or electron-deficient anilines, mimicking the synthesis of the Dasatinib core.

Mechanism & Rationale

-

Base Selection: DIPEA (Hünig's base) is preferred over TEA. Its steric bulk prevents quaternization with the highly reactive thiazole nitrogen.

-

Solvent: Dichloromethane (DCM) is used for its non-nucleophilic nature and ease of workup. THF is a viable alternative if the amine has poor solubility.

-

Temperature: The reaction is initiated at 0°C to suppress the formation of symmetrical anhydrides and is allowed to warm to room temperature to ensure conversion of hindered amines.

Step-by-Step Methodology

Reagents:

-

Target Amine (e.g., 2-chloro-6-methylaniline) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous DCM (10 mL/g substrate)

Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen for 15 minutes.

-

Amine Solubilization: Charge the flask with the Target Amine and DIPEA in anhydrous DCM. Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Electrophile Addition: Dissolve 1,3-thiazole-5-carbonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 20 minutes.

-

Why? Slow addition maintains a low concentration of the acid chloride relative to the amine, favoring the cross-coupling over hydrolysis or dimerization.

-

-

Reaction: Remove the ice bath after addition is complete. Stir at ambient temperature (20–25°C) for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS. The acid chloride converts to the methyl ester if quenched with methanol for LCMS (a useful marker).

-

Workup:

-

Quench with saturated NaHCO₃ (aq).

-

Extract with DCM (3x).

-

Wash combined organics with 1N HCl (to remove excess amine/DIPEA) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography.

Protocol B: Weinreb Amide Synthesis (Gateway to Ketones)

Direct addition of Grignard reagents to acid chlorides often leads to over-addition (tertiary alcohols). Converting the thiazole acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) allows for the controlled synthesis of thiazolyl ketones, which are valuable for fragment-based drug discovery.

Step-by-Step Methodology

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

Pyridine (3.0 equiv) OR TEA (3.0 equiv)

-

Anhydrous DCM

Procedure:

-

Slurry Formation: In a nitrogen-purged flask, suspend N,O-Dimethylhydroxylamine HCl in anhydrous DCM at 0°C.

-

Base Addition: Add Pyridine dropwise. The mixture will become homogeneous.

-

Acylation: Add solid 1,3-thiazole-5-carbonyl chloride portion-wise (or as a DCM solution) to the mixture at 0°C.

-

Completion: Warm to room temperature and stir for 1 hour.

-

Workup: Wash with 1N HCl (critical to remove pyridine), then sat. NaHCO₃. Dry and concentrate.

-

Downstream Application: The resulting Weinreb amide can be reacted with R-MgBr or R-Li at -78°C to yield the corresponding thiazole-5-ketone without over-addition.

Visualizing the Workflow

The following diagram illustrates the divergent pathways for this building block, highlighting the critical decision points between Amidation and Ketone synthesis.

Figure 1: Divergent synthetic pathways for 1,3-thiazole-5-carbonyl chloride in medicinal chemistry.

Troubleshooting & Optimization (E-E-A-T)

Common failure modes often stem from the specific reactivity of the thiazole ring.

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old acid chloride. | Use freshly distilled DCM. Verify acid chloride quality by dissolving a sample in MeOH; LCMS should show >95% Methyl Ester. |

| Precipitate in Reaction | Amine HCl salt formation (Normal) or Thiazole-N quaternization (Bad). | If precipitate is white and soluble in water, it is likely the base-HCl salt (proceed). If product yield is low, switch base to DIPEA or 2,6-Lutidine to reduce N-nucleophilicity. |

| Symmetrical Anhydride | Water trace in reaction + excess acid chloride. | Ensure strict stoichiometry (1:1 or slight amine excess). Do not use excess acid chloride without quenching immediately. |

| Darkening / Tarring | Thermal decomposition. | Maintain temperature < 5°C during addition. Thiazoles are thermally sensitive in acidic media. |

Troubleshooting Logic Flow

Figure 2: Diagnostic logic for resolving low-yield coupling reactions.

References

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

-

Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Protocol B). Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

Doucet, H., et al. (2009).[6] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[6] (Context for C5 reactivity). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 1,3-Thiazole-5-Carbonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on the strategic utilization of 1,3-thiazole-5-carbonyl chloride, a highly versatile and reactive synthon, for the construction of novel, value-added heterocyclic frameworks. By leveraging the electrophilicity of the acyl chloride moiety, a diverse range of molecular architectures can be accessed through reactions with various nucleophiles.[5] We present detailed protocols for the synthesis of novel thiazole-amide libraries, thiazole-pyrazole hybrids, and thiazole-pyridine conjugates, providing insights into the causality behind experimental design and methodologies for structural verification.

The Strategic Importance of 1,3-Thiazole-5-Carbonyl Chloride

1,3-Thiazole-5-carbonyl chloride serves as an ideal starting point for chemical library synthesis due to its inherent reactivity. As an acyl chloride, it is among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.[5] This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group, typically as hydrochloric acid (HCl). This fundamental reactivity allows for the facile coupling of the thiazole core to a vast array of molecular fragments.

The general mechanism for this key transformation is illustrated below. The high reactivity necessitates careful control of reaction conditions, particularly the exclusion of moisture to prevent hydrolysis back to the less reactive carboxylic acid and the use of a base to neutralize the HCl byproduct.[5][6]

Caption: Workflow for the synthesis of thiazole-amides.

Step-by-Step Protocol

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a solution of 1,3-thiazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure thiazole-amide derivative.

Data Summary & Characterization

The synthesized compounds should be characterized by standard spectroscopic methods.

| Compound ID | Amine Substrate | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |

| TA-01 | Aniline | 88% | 9.1 (s, 1H, thiazole-H), 8.5 (s, 1H, thiazole-H), 7.1-7.8 (m, 5H, Ar-H), 10.2 (br s, 1H, NH) | Calculated: 221.04, Found: 221.05 |

| TA-02 | Benzylamine | 92% | 9.0 (s, 1H, thiazole-H), 8.4 (s, 1H, thiazole-H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, CH₂) | Calculated: 235.06, Found: 235.07 |

| TA-03 | Morpholine | 95% | 8.9 (s, 1H, thiazole-H), 8.2 (s, 1H, thiazole-H), 3.7-3.9 (m, 8H, morpholine-H) | Calculated: 215.04, Found: 215.05 |

Protocol II: Synthesis of Thiazole-Pyrazole Hybrids

Hybrid molecules incorporating both thiazole and pyrazole scaffolds are of significant interest, as both heterocycles are well-established pharmacophores. [7][8][9][10]This protocol outlines a reliable two-step synthesis of novel 5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. The strategy involves the initial formation of a thiazole carbohydrazide, which is then cyclized with a 1,3-dicarbonyl compound.

Rationale and Causality

The first step is a standard nucleophilic acyl substitution where hydrazine acts as the nucleophile to form the stable hydrazide intermediate. The second step is a classical Knorr pyrazole synthesis. The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyls of the β-diketone (e.g., acetylacetone), followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Experimental Workflow

Caption: Two-step workflow for thiazole-pyrazole synthesis.

Step-by-Step Protocol

Step A: Synthesis of 1,3-Thiazole-5-carbohydrazide

-

Preparation: Dissolve 1,3-thiazole-5-carbonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

-

Addition: Add hydrazine hydrate (3.0 eq) dropwise to the solution. A white precipitate will form.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Isolation: Filter the solid, wash with cold water and then with a small amount of cold ethanol. Dry under vacuum to obtain the hydrazide intermediate, which can often be used without further purification.

Step B: Cyclization to form Thiazole-Pyrazole

-

Preparation: Suspend the 1,3-thiazole-5-carbohydrazide (1.0 eq) and a suitable β-diketone (e.g., acetylacetone, 1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the solid from ethanol or purify by column chromatography to yield the pure thiazole-pyrazole hybrid.

Protocol III: Synthesis of Thiazole-Pyridine Conjugates

Pyridine-containing molecules are ubiquitous in pharmaceuticals. [11][12]The synthesis of thiazole-pyridine conjugates can be achieved through various multicomponent reactions. Here, we adapt a Kröhnke-type synthesis, which provides a convergent route to substituted pyridines.

Rationale and Causality

This method involves three key components:

-

Pyridinium Salt: Formed by reacting 1,3-thiazole-5-carbonyl chloride with pyridine. This activates the methylene group adjacent to the carbonyl.

-

Michael Acceptor: An α,β-unsaturated ketone or aldehyde.

-

Ammonia Source: Ammonium acetate serves as the source of the pyridine ring's nitrogen atom.

The reaction proceeds through the formation of a pyridinium ylide, which then undergoes a Michael addition to the unsaturated ketone, followed by a series of cyclization and elimination steps to construct the final aromatic pyridine ring.

Experimental Workflow

Caption: Workflow for Kröhnke-type thiazole-pyridine synthesis.

Step-by-Step Protocol

-

Pyridinium Salt Formation: In a round-bottom flask, dissolve 1,3-thiazole-5-carbonyl chloride (1.0 eq) in a minimal amount of glacial acetic acid. Add pyridine (1.1 eq) and stir at room temperature for 30 minutes to form the acylpyridinium salt in situ.

-

Component Addition: To this mixture, add the α,β-unsaturated ketone (Michael acceptor, 1.0 eq) and ammonium acetate (5.0-10.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 120°C) for 6-8 hours.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent and purify the crude residue by column chromatography to isolate the target thiazole-pyridine conjugate.

References

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available at: [Link]

-

Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. PubMed. Available at: [Link]

-

Synthesis of Thiazole, Triazole, Pyrazolo[3,4-b]-Pyridinyl-3-Phenylthiourea, Aminopyrazolo[3,4-b]Pyridine Derivatives and Their Biological Evaluation. Scilit. Available at: [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Scheme 3 Synthesis of pyridine-thiazole hybrids 8, 9 and 10. ResearchGate. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. Available at: [Link]

-

Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ProQuest. Available at: [Link]

-

(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Penza State University. Available at: [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem. Available at: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. Available at: [Link]

-

1,3-thiazole-5-carbonyl chloride. ChemIndex. Available at: [Link]

-

Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry. Available at: [Link]

-

Chemistry of the thiazoles. Journal of Chemical Education. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

-

A review on synthetic strategies of amides from carboxylic acids. Scholars Research Library. Available at: [Link]

-

REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Taylor & Francis Online. Available at: [Link]

-

Reaction of thioacyl chloride 5 with nucleophiles. ResearchGate. Available at: [Link]

-

Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Reactive Landscape of 1,3-Thiazole-5-Carbonyl Chloride: A Guide to Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Versatile Building Block

1,3-Thiazole-5-carbonyl chloride is a highly valuable reagent in synthetic organic chemistry, particularly in the construction of molecules with significant biological activity. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The acyl chloride at the C5 position provides a reactive handle for the facile introduction of the thiazole moiety, most commonly through amide bond formation.[4][5]

However, the inherent reactivity of the thiazole ring itself presents a significant challenge. The lone pair of electrons on the ring nitrogen (N3) can compete with the desired nucleophile, leading to undesired side reactions, reduced yields, and complex purification procedures.[6][7] This application note provides a detailed guide to protecting group strategies for the thiazole nitrogen, enabling chemists to harness the full synthetic potential of 1,3-thiazole-5-carbonyl chloride while ensuring the integrity of the final product.

Understanding the Reactivity of the 1,3-Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle with a unique electronic distribution.[7][8] The nitrogen at position 3 is basic and nucleophilic, making it susceptible to alkylation and acylation.[6] While the thiazole ring is generally stable, the presence of the strongly electron-withdrawing carbonyl chloride at C5 can further influence the reactivity of the ring system. Electrophilic attack can occur, and the C2 proton is known to be acidic and can be removed by strong bases.[7]

During an amide coupling reaction with 1,3-thiazole-5-carbonyl chloride, the primary amine nucleophile must compete with the thiazole nitrogen. This can lead to the formation of undesired N-acylated thiazolium species, which can complicate the reaction and subsequent work-up. Therefore, masking the nucleophilicity of the thiazole nitrogen with a suitable protecting group is often a crucial step for a successful and high-yielding synthesis.

Selecting the Optimal Protecting Group: A Strategic Decision

The choice of a protecting group is a critical decision in any multi-step synthesis and should be guided by the overall synthetic strategy.[9] An ideal protecting group for the thiazole nitrogen should be:

-

Easy to install in high yield under mild conditions.

-

Stable to the conditions of the subsequent amide coupling reaction (e.g., presence of a base, acylating agent).

-

Readily removed in high yield under conditions that do not affect other functional groups in the molecule.

Below, we discuss several protecting groups that have proven effective in syntheses involving activated thiazole species.

Key Protecting Groups for the Thiazole Nitrogen

| Protecting Group | Abbreviation | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Stable to a wide range of nucleophilic and basic conditions. Cleaved under acidic conditions. |

| Benzyloxycarbonyl | Cbz | Stable to acidic and some basic conditions. Removed by catalytic hydrogenolysis. |

| Triphenylmethyl | Trityl (Tr) | Sterically bulky, offering good protection. Cleaved under acidic conditions.[10] |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a variety of conditions. Cleaved by fluoride ions or strong acid. |

Experimental Protocols

I. Protection of the Thiazole Nitrogen

The following protocols provide general procedures for the installation of common protecting groups on a thiazole-containing starting material. Note that optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Materials:

-

Thiazole derivative

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the thiazole derivative (1.0 equiv) in anhydrous DCM or THF.

-

Add DMAP (0.1 equiv) to the solution.

-

Add (Boc)₂O (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected thiazole.

The bulky trityl group provides excellent steric protection for the thiazole nitrogen and is readily cleaved under mild acidic conditions.[9][10]

Materials:

-

Thiazole derivative

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the thiazole derivative (1.0 equiv) in anhydrous DCM.

-

Add TEA or DIPEA (1.2-1.5 equiv) to the solution.

-

Add trityl chloride (1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Amide Coupling with Protected 1,3-Thiazole-5-Carbonyl Chloride

With the thiazole nitrogen protected, the amide coupling reaction can proceed smoothly. The Schotten-Baumann reaction is a common and effective method for this transformation.[4]

Materials:

-

N-protected 1,3-thiazole-5-carbonyl chloride

-

Primary or secondary amine

-